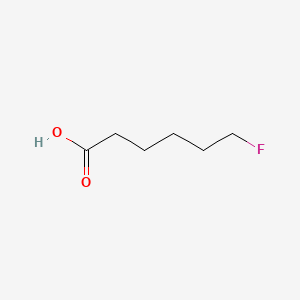

6-Fluorohexanoic acid

Vue d'ensemble

Description

6-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2. It is a derivative of hexanoic acid, where one hydrogen atom is replaced by a fluorine atom at the sixth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Fluorohexanoic acid can be synthesized through several methods. One common approach involves the fluorination of hexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluorohexanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom

Major Products Formed:

Oxidation: Formation of aldehydes, ketones, or carboxylic acid derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of substituted hexanoic acid derivatives

Applications De Recherche Scientifique

6-Fluorohexanoic acid (6-FHA) is a fluorinated carboxylic acid with the molecular formula and a molecular weight of approximately 134.15 g/mol . It features a six-carbon chain with a fluorine atom at the sixth carbon position, giving it unique properties compared to other hexanoic acids.

Scientific Research Applications

This compound is primarily used in organic synthesis and has gained interest for its potential applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom alters the chemical behavior of 6-FHA compared to hexanoic acid.

Fatty Acid Metabolism Studies Scientists can use 6-FHA to study fatty acid metabolism by incorporating it into cell cultures or organisms. The fluorine atom acts as a tracer, allowing researchers to track the molecule's fate within the system and providing insights into how cells utilize fatty acids for energy production and other biological processes.

Precursor in Polyketide Synthesis 6-FHA may be used as a precursor molecule in the synthesis of novel polyketides, which are natural products with diverse biological activities. Introducing 6-FHA into a polyketide biosynthesis pathway allows researchers to potentially create new compounds with altered properties or enhanced functionalities, potentially leading to the development of new drugs or other bioactive molecules.

Material Science The specific properties of 6-FHA, such as its chain length and the presence of a fluorine atom, might be of interest for material science research. Fluorinated molecules can exhibit unique physical characteristics, and scientists could explore the potential of 6-FHA for applications in areas like liquid crystals or fluorinated polymers.

Synthesis of this compound

Several methods exist for synthesizing this compound, underscoring the compound's accessibility for research and industrial applications.

Mécanisme D'action

The mechanism of action of 6-fluorohexanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interactions with biological molecules. This can lead to changes in enzyme activity, protein binding, and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Hexanoic acid: The non-fluorinated parent compound.

2-Fluorohexanoic acid: A similar compound with the fluorine atom at the second position.

3-Fluorohexanoic acid: A similar compound with the fluorine atom at the third position

Uniqueness: 6-Fluorohexanoic acid is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological interactions differently compared to other fluorinated hexanoic acids. This positional specificity can lead to distinct properties and applications .

Activité Biologique

6-Fluorohexanoic acid (6-FHA) is a fluorinated carboxylic acid that has garnered attention in various fields of research, including biochemistry, pharmacology, and materials science. This compound is characterized by the presence of a fluorine atom at the sixth carbon position of the hexanoic acid chain, which significantly influences its biological activity and chemical behavior compared to its non-fluorinated counterparts.

The molecular formula of this compound is , with a molecular weight of approximately 130.15 g/mol. The fluorine atom enhances the compound's binding affinity and specificity for biological targets, leading to more potent effects in various applications.

Mechanism of Action:

- Enzyme Interaction: 6-FHA has been shown to interact with specific enzymes and proteins, potentially altering their activity. For instance, studies indicate that it can mimic natural fatty acids in metabolic pathways, allowing researchers to track its incorporation into cellular processes .

- Protein Binding: The presence of fluorine may enhance the hydrophobic interactions with proteins, thereby influencing binding kinetics and stability.

Biological Activities

Research has identified several biological activities associated with this compound:

- Metabolic Tracing: The fluorine atom serves as a tracer in metabolic studies, enabling scientists to monitor fatty acid metabolism within cell cultures or animal models. This capability provides insights into how cells utilize fatty acids for energy production and other biological functions.

- Polyketide Synthesis: 6-FHA can act as a precursor in the biosynthesis of polyketides, which are natural products with diverse biological activities. By incorporating 6-FHA into polyketide pathways, researchers can create novel compounds with enhanced properties or functionalities.

- Toxicological Studies: Investigations into the toxicological effects of related compounds suggest that fluorinated carboxylic acids may exhibit varying degrees of toxicity. For example, studies on perfluoroalkyl substances (PFAS) have highlighted potential health risks associated with exposure to similar structures .

Case Study 1: Enzyme Activity Modulation

A study explored the incorporation of 6-FHA into acyl-carrier protein (ACP) systems. The research demonstrated that 6-FHA could be effectively transferred onto ACPs, mimicking natural substrates and influencing polyketide synthase (PKS) activity. Mutant enzymes lacking key catalytic residues were unable to utilize 6-FHA, underscoring its role as a functional mimic in biochemical pathways .

Case Study 2: Toxicity Assessment

A comparative study on fluorinated acids indicated that compounds like 6-FHA might share toxicological profiles with longer-chain perfluorinated acids. While specific data on 6-FHA's toxicity remain limited, analogs have shown adverse effects in animal models, prompting further investigation into its safety profile .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁FO₂ |

| Molecular Weight | 130.15 g/mol |

| Biological Role | Metabolic tracer; polyketide precursor |

| Toxicological Concerns | Potential toxicity similar to PFAS |

Propriétés

IUPAC Name |

6-fluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVPGZOKFHEOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190739 | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-05-7 | |

| Record name | 6-Fluorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.